molecular formula C8H4ClF3N2O4 B6327456 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene CAS No. 41180-47-6

5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene

Cat. No.: B6327456
CAS No.: 41180-47-6
M. Wt: 284.57 g/mol
InChI Key: SORZQNUNONRKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene: is an organic compound characterized by the presence of chloro, trifluoromethyl, and dinitro functional groups attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-chloro-2-(trifluoromethyl)toluene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 5-chloro-2-(trifluoromethyl)-4,6-dinitrobenzoic acid.

    Reduction: Formation of 5-chloro-2-(trifluoromethyl)-4,6-diaminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development due to its unique chemical structure and reactivity.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

  • 5-Chloro-2-(trifluoromethyl)-4-nitrotoluene
  • 5-Chloro-2-(trifluoromethyl)-6-nitrotoluene
  • 2-(Trifluoromethyl)-4,6-dinitrotoluene

Comparison:

  • 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
  • The presence of two nitro groups in the 4 and 6 positions enhances its potential for undergoing reduction reactions compared to compounds with fewer nitro groups.
  • The trifluoromethyl group imparts distinct electronic and steric effects, differentiating it from similar compounds without this group.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O4/c1-3-4(8(10,11)12)2-5(13(15)16)6(9)7(3)14(17)18/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORZQNUNONRKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.